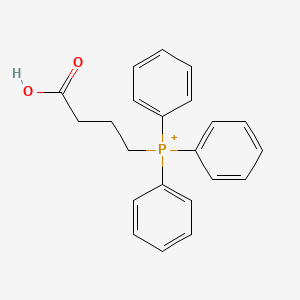![molecular formula C16H20N2O2 B14145428 1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-21-5](/img/structure/B14145428.png)
1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique bipyrrolidine structure
Preparation Methods
The synthesis of 1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione typically involves multiple steps, starting with the preparation of the bipyrrolidine core. One common method involves the reaction of 2,2’-bipyrrolidine with chlorosulfonic acid in dichloromethane at low temperatures (0–5°C) . This reaction yields the bipyrrolidine derivative, which can then be further functionalized to introduce the phenethyl group and form the final compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenethyl group, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bipyrrolidine core can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The phenethyl group may enhance binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione can be compared to other bipyrrolidine derivatives and phenethyl-containing compounds. Similar compounds include:
2,2’-Bipyrrolidine: A precursor in the synthesis of the target compound.
Phenethylamine: Shares the phenethyl group but lacks the bipyrrolidine structure.
Caffeic Acid Phenethyl Ester (CAPE): Contains a phenethyl group and is known for its biological activities.
The uniqueness of 1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione lies in its combined bipyrrolidine and phenethyl moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
89143-21-5 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O2/c19-15-12-14(17-9-4-5-10-17)16(20)18(15)11-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
InChI Key |
KSBKVAMXGZNMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


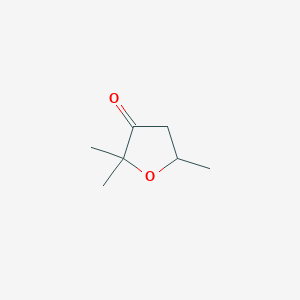
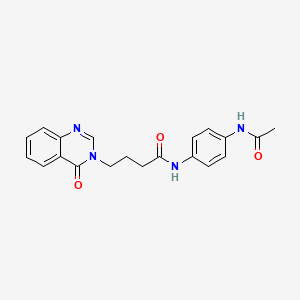

![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B14145379.png)
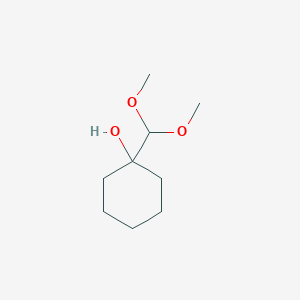
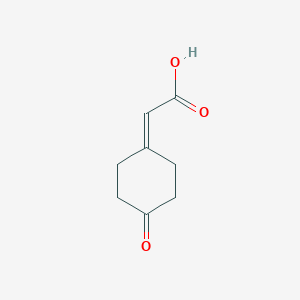
![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
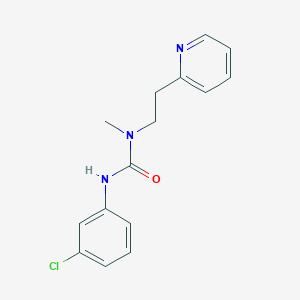
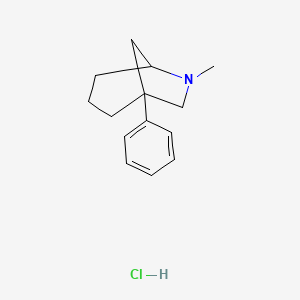
![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)
![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
